![molecular formula C12H13N3O2 B11730460 2-(Isopropylamino)quinazoline-7-carboxylic acid](/img/structure/B11730460.png)
2-(Isopropylamino)quinazoline-7-carboxylic acid
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Overview
Description
2-(Isopropylamino)quinazoline-7-carboxylic acid is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)quinazoline-7-carboxylic acid typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the reaction of anthranilic acid with formamide under high-temperature conditions.
Introduction of the Isopropylamino Group: The isopropylamino group can be introduced via nucleophilic substitution reactions using isopropylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)quinazoline-7-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Nucleophiles: Isopropylamine, other amines.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
Anticancer Applications
The compound has shown promise as an anticancer agent, particularly through its interaction with various kinases. Kinases are critical in regulating cell signaling pathways, and their dysregulation is often implicated in cancer progression.
- Mechanism of Action : Studies have indicated that 2-(Isopropylamino)quinazoline-7-carboxylic acid may selectively inhibit Aurora A kinase, a target for cancer therapy. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and T-24 (bladder cancer) by arresting the cell cycle at the G1 phase and promoting apoptotic pathways .
- Case Study : In a study evaluating the cytotoxic effects of various quinazoline derivatives, this compound exhibited significant inhibitory activity against MCF-7 cells with an IC50 value of 168.78 µM. The compound was found to increase the percentage of cells in the G1 phase from 51.45% to 60.68%, indicating effective cell cycle arrest .
Enzyme Inhibition
Another significant application of this compound is its role as an inhibitor of soluble epoxide hydrolase (sEH).
- Biological Relevance : sEH is involved in the metabolism of fatty acids and plays a role in inflammatory responses. Inhibition of sEH has been linked to anti-inflammatory effects and potential therapeutic benefits for conditions like hypertension and cardiovascular diseases.
- Findings : Research has shown that derivatives of quinazoline, including this compound, can inhibit sEH with IC50 values ranging from 0.30 to 0.66 µM . This suggests that modifications to the quinazoline structure can enhance inhibitory potency, making it a candidate for developing new anti-inflammatory agents.
Antimicrobial Properties
Recent studies have also explored the antimicrobial potential of quinazoline derivatives, including this compound.
- Activity Spectrum : Preliminary antimicrobial assays indicated that certain quinazoline compounds exhibit activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa, which are significant pathogens in clinical settings .
- Case Study : In one investigation, compounds derived from quinazoline structures demonstrated effective inhibition against Mycobacterium smegmatis with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL, suggesting their potential as future antituberculosis agents .
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)quinazoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
Quinazolinone: A derivative with a carbonyl group at the 4-position.
2-Aminoquinazoline: A derivative with an amino group at the 2-position.
Uniqueness
2-(Isopropylamino)quinazoline-7-carboxylic acid is unique due to the presence of both the isopropylamino group and the carboxylic acid group, which confer distinct chemical and biological properties .
Biological Activity
2-(Isopropylamino)quinazoline-7-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and potential therapeutic applications based on diverse research findings.
The compound is characterized by the presence of a quinazoline ring, which is known for its role in various biological activities. The specific structure of this compound allows it to interact with specific biological targets, primarily kinases involved in cancer progression.
The biological activity of this compound is largely attributed to its ability to inhibit serine/threonine kinases. These kinases play crucial roles in cell signaling pathways that regulate cell growth, survival, and apoptosis. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and halt their proliferation.
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from these studies:
Cell Line | IC50 (µM) | Mechanism | Reference |
---|---|---|---|
MCF-7 (Breast) | 168.78 | Induces apoptosis and cell cycle arrest at G1 phase | |
T-24 (Bladder) | 257.87 | Induces apoptosis | |
A549 (Lung) | TBD | TBD | TBD |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Case Studies
-
Study on MCF-7 Cell Line :
- In a study evaluating the effects on MCF-7 breast cancer cells, treatment with this compound resulted in a significant increase in cells arrested in the G1 phase of the cell cycle. Flow cytometric analysis revealed that the percentage of cells in G1 increased from 51.45% (control) to 60.68% (treated), indicating effective cell cycle modulation .
- Apoptosis Induction :
Research Findings
Recent patents and studies have highlighted various aspects of the biological activity of this compound:
- Serine/Threonine Kinase Inhibition : The compound has been identified as a potent inhibitor of specific kinases involved in tumor growth and metastasis .
- Combination Therapies : There is ongoing research into using this compound in combination with other chemotherapeutic agents to enhance overall efficacy against resistant cancer types .
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-(propan-2-ylamino)quinazoline-7-carboxylic acid |
InChI |
InChI=1S/C12H13N3O2/c1-7(2)14-12-13-6-9-4-3-8(11(16)17)5-10(9)15-12/h3-7H,1-2H3,(H,16,17)(H,13,14,15) |
InChI Key |
LNIRBFUYPIMKCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC=C2C=CC(=CC2=N1)C(=O)O |
Origin of Product |
United States |
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